molecular formula C16H24N2O3 B6470378 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine CAS No. 2640959-28-8

1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B6470378
CAS No.: 2640959-28-8
M. Wt: 292.37 g/mol
InChI Key: OQHVWBKXZXDPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine (CAS 2640959-28-8) is a chemical compound with a molecular formula of C16H24N2O3 and a molecular weight of 292.37 g/mol . This piperazine derivative is supplied as a high-purity material for research and development purposes. Piperazine-based structures are of significant interest in medicinal chemistry and pharmacology, particularly in the field of central nervous system (CNS) research. Structurally related compounds have been extensively studied as key scaffolds for developing ligands that target G-protein coupled receptors (GPCRs), including opioid and serotonin receptors . For instance, substituted piperazines are investigated as potential opioid receptor antagonists, which are tools for studying addiction, depression, and anxiety . Other arylpiperazine derivatives demonstrate high binding affinity for 5-HT1A serotonin and α1-adrenergic receptors, making them valuable for neuropharmacological studies . The specific 1,4-dioxane moiety in this compound may influence its physicochemical properties and pharmacokinetic profile. This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material appropriately, in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

1-(1,4-dioxan-2-ylmethyl)-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-19-15-4-2-3-14(11-15)18-7-5-17(6-8-18)12-16-13-20-9-10-21-16/h2-4,11,16H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHVWBKXZXDPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Target Compound Analysis

1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine features a piperazine ring substituted at the 1-position with a (1,4-dioxan-2-yl)methyl group and at the 4-position with a 3-methoxyphenyl group. The dioxane ring introduces steric and electronic complexities, necessitating precise synthetic control to avoid side reactions such as over-alkylation or ring-opening.

Key Synthetic Hurdles

  • Regioselectivity : Piperazine’s two nitrogen atoms require mono-alkylation at the 1-position while retaining the 4-position for aryl substitution.

  • Dioxane Stability : Acidic or high-temperature conditions risk cleaving the dioxane ring during synthesis.

  • Chirality Considerations : The 1,4-dioxan-2-yl group may introduce stereocenters, demanding enantioselective methods if chiral purity is required.

Alkylation of Piperazine Derivatives

Direct N-Alkylation Strategy

The most straightforward approach involves reacting 4-(3-methoxyphenyl)piperazine with a (1,4-dioxan-2-yl)methyl halide (e.g., bromide or chloride) under basic conditions.

Procedure :

  • Synthesis of (1,4-Dioxan-2-yl)methyl Bromide :

    • React 1,4-dioxan-2-ylmethanol with hydrobromic acid (48%) and sulfuric acid at 0–5°C for 4 hours.

    • Yield: ~75% (theoretical).

  • Alkylation Reaction :

    • Combine 4-(3-methoxyphenyl)piperazine (1 eq), (1,4-dioxan-2-yl)methyl bromide (1.2 eq), and potassium carbonate (2 eq) in anhydrous DMF.

    • Heat at 80°C for 12 hours under nitrogen.

    • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

    • Yield: 68–72%.

Optimization Insights :

  • Excess alkylating agent (1.5 eq) improves mono-alkylation but risks di-alkylation.

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to toluene or THF.

Reductive Amination Approach

Ketone Intermediate Formation

This method avoids handling reactive alkyl halides by employing a two-step reductive amination:

  • Synthesis of 1,4-Dioxan-2-ylmethylamine :

    • Convert 1,4-dioxan-2-carbaldehyde to its oxime using hydroxylamine hydrochloride, followed by reduction with LiAlH₄.

    • Yield: ~60%.

  • Reductive Amination :

    • React 4-(3-methoxyphenyl)piperazine with 1,4-dioxan-2-ylmethylamine and sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer).

    • Stir for 24 hours at room temperature.

    • Isolate via extraction (dichloromethane) and concentrate.

    • Yield: 55–60%.

Advantages :

  • Mitigates alkyl halide toxicity.

  • Compatible with acid-sensitive substrates.

Cyclization Strategies for Dioxane Formation

In Situ Dioxane Ring Construction

Forming the dioxane ring post-alkylation ensures better regiochemical control:

  • Alkylation with Diol Precursor :

    • React 4-(3-methoxyphenyl)piperazine with 2-(bromomethyl)-1,3-propanediol in DMF/K₂CO₃ at 100°C.

    • Yield: 70% (intermediate diol).

  • Cyclization to Dioxane :

    • Treat the diol intermediate with p-toluenesulfonic acid (PTSA) in refluxing toluene to induce dehydration and cyclization.

    • Yield: 85% (final product).

Critical Parameters :

  • Acid concentration must be optimized to prevent piperazine decomposition.

  • Azeotropic removal of water improves cyclization efficiency.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Alkylation68–72≥95Short reaction time; minimal stepsRequires alkyl halide synthesis
Reductive Amination55–60≥90Avoids alkyl halides; mild conditionsLower yield; chiral resolution needed
Cyclization85≥97High purity; in situ ring formationMulti-step; acid-sensitive steps

Scalability and Industrial Feasibility

Catalytic Hydrogenation for Chirality Control

For enantiomerically pure products, catalytic hydrogenation using Pd/C or Raney Ni under H₂ (50 psi) resolves racemic mixtures formed during reductive amination. For example, hydrogenating a nitro precursor (e.g., 1-(4-nitrophenyl)piperazine) before introducing the dioxane group achieves >99% enantiomeric excess (ee) with L-tartaric acid as a chiral auxiliary.

Solvent and Cost Considerations

  • DMF vs. Toluene : DMF offers higher reaction rates but complicates recycling; toluene is preferred for large-scale processes.

  • Catalyst Recovery : Pd/C catalysts are reused up to 5 cycles with <10% activity loss .

Chemical Reactions Analysis

Types of Reactions

1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperazine ring can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of secondary amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Oxidation: Conversion of the methoxy group to a hydroxyl group.
  • Reduction: Formation of secondary amines from the piperazine ring.
  • Substitution Reactions: Introduction of different functional groups at the methoxy position.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure may allow it to modulate the activity of specific enzymes or receptors. For instance, compounds with similar piperazine structures have been shown to exhibit activity as neurotransmitter modulators, which can be critical in understanding neuropharmacology .

Medicine

The compound is investigated for its therapeutic properties , particularly as a precursor in drug development. It has been explored for:

  • Antidepressant Activity: Similar compounds have shown promise in treating mood disorders by acting on serotonin receptors.
  • Anxiolytic Effects: Potential use in anxiety disorders through modulation of neurotransmitter systems .

Industrial Applications

In industry, 1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is utilized for producing specialty chemicals. Its ability to undergo various transformations makes it valuable in creating complex molecules used in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaDescriptionExamples
Chemistry Building block for organic synthesisSynthesis of complex organic molecules
Biology Interaction with biological macromoleculesStudies on enzyme inhibition
Medicine Potential therapeutic agentAntidepressant and anxiolytic research
Industry Production of specialty chemicalsPharmaceutical intermediates

Case Study 1: Neuropharmacological Research

A study investigated the effects of piperazine derivatives on serotonin receptor modulation. The results indicated that modifications to the piperazine structure could enhance binding affinity and selectivity towards specific receptor subtypes, suggesting that 1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine may also exhibit similar properties.

Case Study 2: Drug Development

Research focused on synthesizing novel antidepressants based on the piperazine framework showed promising results for compounds structurally related to 1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine. These studies highlight the compound's potential as a lead structure in developing new therapeutic agents targeting mood disorders.

Mechanism of Action

The mechanism of action of 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to these targets and modulate their activity. The 1,4-dioxane moiety and the 3-methoxyphenyl group can further enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogs, highlighting substituent effects, receptor affinities, and pharmacological profiles.

Structural and Functional Analogues

Table 1: Key Piperazine Derivatives and Their Properties
Compound Name (Structure) Substituents at 1-position Substituents at 4-position Biological Activity (Receptor Affinity) Key Findings References
Target Compound : 1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine 1,4-Dioxan-2-ylmethyl 3-Methoxyphenyl Hypothetical: Potential CNS activity Predicted improved solubility due to dioxane ring; possible metabolic stability.
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Piperidin-4-ylmethyl (nitrobenzyl) 2-Methoxyphenyl Dopamine D2 receptor (Ki = high affinity) Highest D2 affinity in series; docking studies support orthosteric binding.
1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine (Compound 4) Phenoxypropyl (2,6-dimethyl) 2-Methoxyphenyl α1-Adrenoceptor (Ki = 2.4 nM) 142-fold selectivity for α1 over α2; potent antagonist (pA2 = 8.807).
1-(2-Biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine (1d) Biphenyl 3-Methoxyphenethyl 5-HT7 receptor (Ki = 7.5 nM) Moderate metabolic stability (26% parent recovery); poor 5-HT1A selectivity.
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(3-methoxyphenyl)piperazine (14) Phenethyl (dihydroindenyloxy) 3-Methoxyphenyl Not reported Synthesized in 68% yield; melting point 74.2–75.4°C.

Substituent Effects on Pharmacological Profiles

Aromatic vs. Heterocyclic Substituents: The target compound’s 1,4-dioxane group contrasts with analogs bearing aromatic (e.g., biphenyl in 1d) or aliphatic chains (e.g., phenoxypropyl in Compound 4). Oxygen-rich substituents like dioxane may reduce lipophilicity (clogP) compared to phenyl or benzyl groups, as seen in a radioligand with a tetrahydrofuran group (logD = 1.8 vs. 3.2 for aromatic analogs) . 3-Methoxyphenyl at the 4-position is associated with serotonin receptor activity (e.g., 5-HT7 in 1d ), while 2-methoxyphenyl analogs show α1-adrenoceptor antagonism (Ki = 2.4 nM in Compound 4 ).

Metabolic Stability :

  • Compounds with ether linkages (e.g., dioxane, tetrahydrofuran) exhibit slower hepatic metabolism compared to alkyl or aryl groups. For example, a tetrahydrofuran-containing piperazine showed 65% parent compound recovery in rat microsomes, whereas purely aromatic analogs degraded faster .

Receptor Selectivity: Ortho-methoxy groups (e.g., 2-methoxyphenyl in Compound 4) enhance α1-adrenoceptor selectivity, while meta-methoxy (3-methoxyphenyl) is linked to serotonin receptor binding . Bulky substituents (e.g., nitrobenzyl in D2-active compounds) improve dopamine receptor affinity but may reduce metabolic stability .

Hypothetical Data for Target Compound

Property Target Compound (Predicted) 1d (5-HT7 Ligand) Compound 4 (α1 Antagonist)
clogP ~2.1 (moderate) 3.8 4.2
Solubility (mg/mL) >1 (improved) <0.1 <0.1
Metabolic Stability High (dioxane) Moderate Low
CNS Penetration Likely Unlikely Unlikely

Research Findings and Implications

Dopamine D2 Receptor Ligands : Piperazine derivatives with nitrobenzyl or piperidinylmethyl groups (e.g., ) achieve high D2 affinity but suffer from rapid metabolism. The target compound’s dioxane group could balance affinity and stability .

Serotonin Receptor Targets : The 3-methoxyphenyl group in 1d (Ki = 7.5 nM for 5-HT7) suggests the target compound may also interact with serotonin receptors, though selectivity requires optimization .

α1-Adrenoceptor Antagonists: Structural analogs with phenoxypropyl chains () demonstrate nanomolar affinity, highlighting the role of substituent length and rigidity in receptor binding.

Biological Activity

1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound characterized by a piperazine ring, a 1,4-dioxane moiety, and a 3-methoxyphenyl group. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
IUPAC Name 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight 292.37 g/mol
CAS Number 2640959-28-8

The biological activity of 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is primarily attributed to its interaction with various molecular targets, such as receptors and enzymes. The piperazine ring serves as a scaffold that facilitates binding to these targets, while the 1,4-dioxane and 3-methoxyphenyl groups enhance binding affinity and specificity.

Pharmacological Effects

Research indicates that compounds containing the piperazine structure exhibit a broad spectrum of biological activities, including:

  • Antidepressant Activity : Piperazine derivatives have shown potential as antidepressants by modulating neurotransmitter systems.
  • Anticancer Properties : Some studies suggest that piperazine-containing compounds can induce apoptosis in cancer cells through various mechanisms, including necroptosis and the inhibition of cell proliferation .
  • Antimicrobial Activity : The presence of specific substituents can enhance the antimicrobial efficacy of piperazine derivatives against various pathogens.

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of a related piperazine compound (LQFM018) on K562 leukemic cells. The results demonstrated that this compound induced cell death through necroptosis mechanisms, showcasing the potential for piperazine derivatives in cancer therapy .

Binding Affinity Studies

Binding profile assays have shown that piperazine derivatives can interact with aminergic receptors, which are crucial for neurotransmission. For example, LQFM018 exhibited significant affinity for dopamine receptors, indicating its potential use in treating neurological disorders .

Comparison with Similar Compounds

The uniqueness of 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine can be contrasted with simpler analogs:

Compound NameStructure FeaturesBiological Activity
1,4-Dioxane Lacks piperazine and methoxyphenyl groupsMinimal biological activity
1-(2-Methoxyphenyl)piperazine Lacks the 1,4-dioxane moietyAntidepressant activity
LQFM018 Contains a similar piperazine structureAntiproliferative effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.